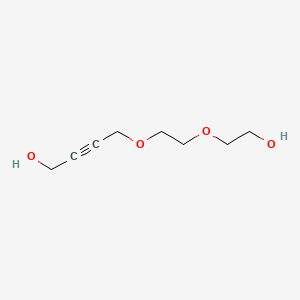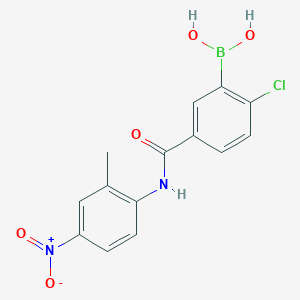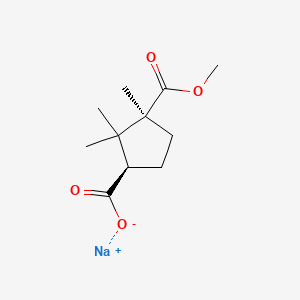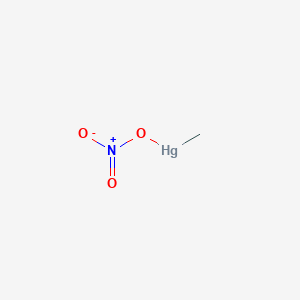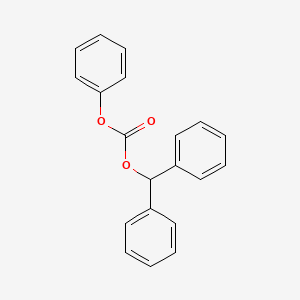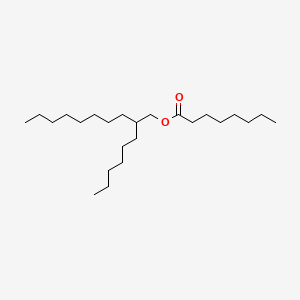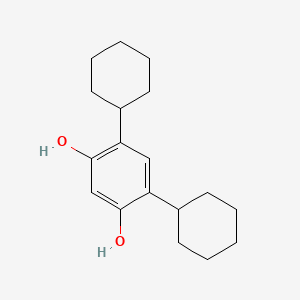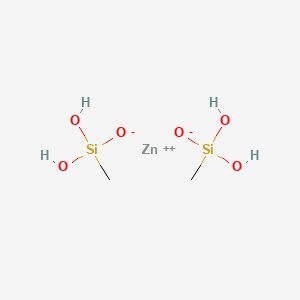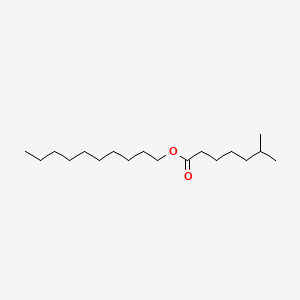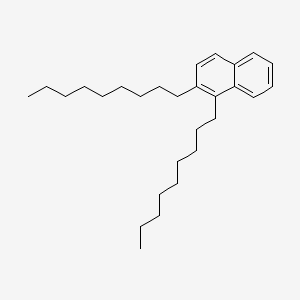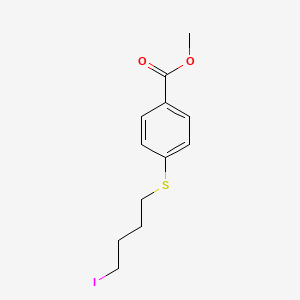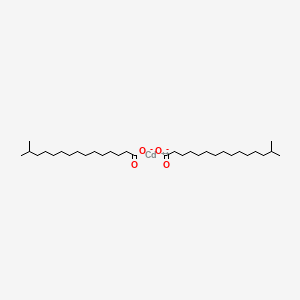
Cadmium isohexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Cadmium isohexadecanoate can be synthesized through a reaction between cadmium salts (such as cadmium chloride) and isohexadecanoic acid. The reaction typically involves dissolving the cadmium salt in water and then adding the isohexadecanoic acid dissolved in an organic solvent. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The precipitate is then filtered, washed, and dried to obtain the pure compound.
化学反应分析
Types of Reactions: Cadmium isohexadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and isohexadecanoic acid.
Substitution: It can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide and isohexadecanoic acid derivatives.
Reduction: Cadmium metal and isohexadecanoic acid.
Substitution: New metal isohexadecanoates and cadmium salts.
科学研究应用
Cadmium isohexadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of cadmium-based materials, including nanoparticles and thin films.
Biology: Studied for its potential effects on biological systems, particularly in understanding cadmium toxicity and its interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized coatings and as a stabilizer in certain polymer formulations.
作用机制
The mechanism of action of cadmium isohexadecanoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, interfering with their normal function. This can result in oxidative stress, disruption of calcium signaling, and activation of stress response pathways. The compound’s effects are mediated through its ability to generate reactive oxygen species and modulate gene expression.
相似化合物的比较
Cadmium Stearate: A cadmium salt of stearic acid, used in similar applications but with different physical properties.
Cadmium Palmitate: A cadmium salt of palmitic acid, also used in materials science and industrial applications.
属性
CAS 编号 |
95892-12-9 |
|---|---|
分子式 |
C32H62CdO4 |
分子量 |
623.2 g/mol |
IUPAC 名称 |
cadmium(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Cd/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI 键 |
GOAZXZRTAZQOMI-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


